3-(4-Isopropylphenyl)-2-methylpropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVDHOSLNRHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044769 | |
| Record name | Cyclamen aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Other Solid, Colourless to pale yellow liquid; Strong floral aroma | |
| Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils; Insoluble in propylene glycol, glycerin, water, Soluble (in ethanol) | |
| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.946-0.952 | |
| Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-95-7 | |
| Record name | Cyclamen aldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclamen aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclamen aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-p-cumenyl-2-methylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLAMEN ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U37UX0E1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 3 4 Isopropylphenyl 2 Methylpropanal
Catalytic Synthesis Approaches
The synthesis of 3-(4-isopropylphenyl)-2-methylpropanal, a valuable aldehyde in various chemical industries, is approached through several advanced catalytic routes. These methods are designed to ensure high yield, purity, and, where necessary, specific stereochemistry.
Asymmetric Hydrogenation in Chiral Synthesis of this compound
A key pathway to producing enantiomerically enriched this compound involves the asymmetric hydrogenation of a prochiral precursor, (E)-3-(4-isopropylphenyl)-2-methylacrylic acid. researchgate.net This method is critical for applications where a specific stereoisomer is required. The success of this chiral synthesis hinges on the catalyst system and meticulously controlled reaction conditions.
The enantioselectivity of the hydrogenation process is dictated by the chiral catalyst, which is typically a transition metal complexed with a specifically designed chiral ligand. Ruthenium and Rhodium-based catalysts are frequently employed for their high activity and selectivity in hydrogenating olefins. nih.gov
The design of the chiral ligand is paramount. Two prominent classes of phosphine (B1218219) ligands have shown considerable success: electron-rich phosphetanes and atropoisomeric biaryl diphosphines like SYNPHOS and BINAP. nih.gov For the hydrogenation of substrates similar to (E)-3-(4-isopropylphenyl)-2-methylacrylic acid, these catalyst systems create a chiral environment around the metal center, influencing the facial selectivity of hydrogen addition to the double bond. For instance, a catalytic system prepared in situ has been used for the asymmetric hydrogenation of the acrylic acid precursor, achieving enantiomeric excesses (ee) of approximately 60%. researchgate.net Palladium complexes with bisphosphine ligands have also demonstrated high efficacy in the asymmetric hydrogenation of activated imines, achieving enantioselectivities between 87-99% ee, indicating their potential for similar transformations. dicp.ac.cn
Table 1: Examples of Chiral Ligands and Catalyst Systems in Asymmetric Hydrogenation
| Catalyst Metal | Chiral Ligand Class | Specific Ligand Examples | Target Substrate Type | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Ruthenium (Ru) | Atropisomeric Diphosphine | SYNPHOS, MeO-BIPHEP | Ketones, Olefins | High |
| Ruthenium (Ru) | Atropisomeric Diphosphine | BINAP | Ketones, Olefins | High |
| Rhodium (Rh) | Atropisomeric Diphosphine | BINAP | Ketones, Olefins | High |
This table is generated based on data for similar substrate types to illustrate the catalyst systems involved.
Achieving high stereocontrol is not solely dependent on the catalyst; it also requires the fine-tuning of reaction parameters. scielo.br Key variables include hydrogen pressure, temperature, solvent, and the presence of additives. The solvent can significantly influence both the activity and enantioselectivity of the catalyst. For instance, polar solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be effective in Pd-catalyzed asymmetric hydrogenations. dicp.ac.cn
The pressure of hydrogen gas is another critical factor, with optimal pressures varying depending on the specific catalyst and substrate. Reaction time must also be optimized to ensure complete conversion without promoting side reactions or racemization. scielo.br Additives, such as bases, can play a crucial role in improving both enantioselectivity and chemoselectivity in certain hydrogenation reactions. researchgate.net The careful optimization of these conditions is essential to maximize the yield of the desired enantiomer.
Table 2: Influence of Reaction Conditions on Asymmetric Hydrogenation
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Solvent | Influences catalyst solubility, stability, and interaction with the substrate. | Maximize enantioselectivity and reaction rate. |
| Hydrogen Pressure | Affects reaction rate and, in some cases, selectivity. | Achieve complete conversion in a reasonable time without compromising selectivity. |
| Temperature | Impacts reaction kinetics and catalyst stability. Lower temperatures often favor higher enantioselectivity. | Find the optimal balance between reaction rate and stereocontrol. |
| Additives (e.g., Bases) | Can suppress side reactions and enhance the performance of the catalytic system. | Improve both chemical yield and enantiomeric excess. |
| Reaction Time | Determines the extent of substrate conversion. | Ensure full conversion without product degradation or loss of stereochemical purity. |
Alkaline Condensation and Subsequent Hydrogenation Routes
An alternative synthetic strategy involves an initial alkaline-catalyzed condensation reaction, such as a Knoevenagel or aldol (B89426) condensation, followed by hydrogenation. This two-step process typically begins with the reaction of 4-isopropylbenzaldehyde (B89865) with propanal under basic conditions. This condensation forms an α,β-unsaturated aldehyde, 2-methyl-3-(4-isopropylphenyl)acrolein.
The subsequent hydrogenation of this intermediate can be tailored to achieve the desired product. Catalytic hydrogenation is employed to reduce the carbon-carbon double bond, yielding this compound. Careful selection of the catalyst (e.g., palladium on carbon, Pd/C) and reaction conditions is necessary to selectively hydrogenate the alkene moiety without over-reducing the aldehyde group to an alcohol.
Friedel-Crafts Reaction Pathways for Advanced Precursor Synthesis
The Friedel-Crafts reaction provides a powerful tool for synthesizing advanced precursors of this compound. wikipedia.org This electrophilic aromatic substitution allows for the attachment of alkyl or acyl groups to an aromatic ring. mt.com
A feasible pathway could involve the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene) with propanoyl chloride or propanoic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This reaction would produce 4'-isopropylpropiophenone. This ketone precursor can then be converted to the target aldehyde through a multi-step sequence. For example, it could undergo a Wittig reaction to introduce a methylene (B1212753) group, followed by hydroformylation and subsequent steps to yield the final aldehyde. This pathway highlights the utility of classic organic reactions in constructing complex molecular frameworks. nih.gov
Novel Derivatization Strategies Utilizing this compound as a Precursor
The aldehyde functional group in this compound makes it a versatile precursor for the synthesis of other valuable compounds. Novel derivatization strategies leverage the reactivity of the carbonyl group.
One significant application is in the analytical determination of the compound itself. Aldehydes can be reacted with specific derivatizing agents to form stable, easily detectable products. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with carbonyl compounds to form PFB-oxime derivatives. nih.govsemanticscholar.org These derivatives exhibit excellent properties for analysis by gas chromatography (GC), enabling sensitive and specific quantification. semanticscholar.org
Beyond analytics, the aldehyde can be a starting point for further synthetic transformations:
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol is also a valuable fragrance ingredient.
Oxidation: Oxidation of the aldehyde group, using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, yields the carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid.
Reductive Amination: The aldehyde can react with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (like H₂/catalyst or sodium cyanoborohydride) to form various amines, which are important intermediates in pharmaceutical and agrochemical synthesis.
Condensation Reactions: As an aldehyde, it can participate in further condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form new carbon-carbon double bonds, extending the carbon skeleton for the synthesis of more complex molecules.
These strategies underscore the utility of this compound not only as a target molecule but also as a key building block in synthetic organic chemistry.
Michael Addition Reactions in Pharmaceutical Research
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is extensively utilized in pharmaceutical research to synthesize complex molecules. In this context, this compound acts as a precursor to a nucleophilic species that can react with Michael acceptors. This strategy is particularly valuable for creating compounds with potential therapeutic applications, such as novel anti-inflammatory and analgesic agents.
Synthesis of Succinimide (B58015) Derivatives for Pharmacological Investigation
Succinimide and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. The synthesis of novel succinimide derivatives using this compound as a starting material is an area of active research aimed at discovering new therapeutic agents.
One notable synthetic approach is the organocatalytic asymmetric Michael addition of this compound to a maleimide. In a representative synthesis, the aldehyde reacts with N-phenylmaleimide in the presence of a chiral organocatalyst. This reaction leads to the formation of a new succinimide derivative, specifically (2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal). The incorporation of the 4-isopropylphenyl group is a strategic design element intended to enhance hydrophobic interactions with biological targets.
Control over stereochemistry is critical in the synthesis of pharmacologically active molecules, as different stereoisomers can exhibit vastly different biological effects. In the synthesis of succinimide derivatives from this compound, achieving high diastereoselectivity and enantiomeric excess (e.e.) is a primary objective.
The use of chiral organocatalysts, such as secondary amines derived from amino acids, is a key strategy to induce stereoselectivity in the Michael addition reaction between the aldehyde and a maleimide. These catalysts facilitate the formation of a chiral enamine intermediate, which then attacks the Michael acceptor in a stereocontrolled manner. Research has demonstrated that careful selection of the catalyst and reaction conditions can lead to the formation of the desired diastereomer as the major product. Subsequent purification steps, such as crystallization, can further enrich the diastereomeric and enantiomeric purity of the final succinimide derivative, yielding a single, stereochemically defined compound for pharmacological evaluation.
The formation of a nucleophilic enamine intermediate is a crucial step in many organocatalytic reactions involving aldehydes like this compound. This process is central to the subsequent Michael addition for synthesizing succinimide derivatives.
The mechanism begins with the reaction of the carbonyl group of this compound with a secondary amine catalyst. This nucleophilic addition forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is then protonated on its hydroxyl group, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a positively charged iminium ion. In the final step, a proton is removed from the α-carbon (the carbon adjacent to the original carbonyl group), leading to the formation of the neutral, nucleophilic enamine. This enamine is rendered electron-rich by the nitrogen atom's ability to donate its lone pair, making the α-carbon highly nucleophilic and ready to attack an electrophilic Michael acceptor.
Quinazoline and Dihydroquinazolinone Synthesis from this compound
Quinazoline and its partially saturated analog, dihydroquinazolinone, are privileged heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. The synthesis of these structures can be achieved through multicomponent reactions involving an aldehyde, and this compound is a suitable candidate for this role.
A common and efficient method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the one-pot cyclocondensation of 2-aminobenzamide (B116534) with an aldehyde. ghru.edu.afijarsct.co.inresearchgate.net In this proposed pathway, this compound would react with 2-aminobenzamide, typically under acidic or Lewis acid catalysis. The reaction proceeds through the initial formation of an imine between the aldehyde and the primary amine of 2-aminobenzamide. ghru.edu.af This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form the heterocyclic ring. ghru.edu.af This methodology is valued for its high atom economy and the ability to generate molecular diversity by varying the aldehyde substrate. The resulting dihydroquinazolinone can often be oxidized in a subsequent step to yield the fully aromatic quinazolinone.
Mechanistic Investigations of Biological Activity
Molecular Mechanisms of Olfactory Receptor Interaction
3-(4-Isopropylphenyl)-2-methylpropanal, commonly known as cyclamen aldehyde, is a widely utilized fragrance ingredient prized for its potent, floral aroma reminiscent of lily-of-the-valley. mdpi.comfraterworks.com The perception of its distinct scent is initiated by complex interactions at the molecular level within the olfactory system.
Ligand Binding and Conformational Changes in Olfactory Receptors
The detection of volatile odorants like this compound begins with their binding to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govwikipedia.org While specific studies detailing the precise binding pocket and conformational changes of an OR upon binding to this compound are not extensively available, the general mechanism for aldehydes is understood to involve the interaction of the aldehyde functional group with specific amino acid residues within the receptor's transmembrane domains. This ligand binding is thought to induce a conformational change in the OR, initiating a signaling cascade. cuny.edu For instance, research on the human olfactory receptor hOR1A1 has shown that ligand binding can alter the receptor's electrical properties, specifically its capacitance, which is proportional to the ligand's affinity. ub.educhemrxiv.orgchemrxiv.org This suggests that the interaction is not merely a simple lock-and-key mechanism but a dynamic process that alters the biophysical state of the receptor.
Signal Transduction Pathways in Olfactory Perception
Following the conformational change induced by ligand binding, the activated olfactory receptor triggers a signal transduction cascade. This process typically involves the activation of a specific G protein, Gαolf. nih.gov The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.govyoutube.com This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. nih.gov The influx of these ions depolarizes the cell membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell. nih.govnih.gov While this is the canonical pathway for many odorants, the specific downstream effectors and modulatory pathways involved in the perception of this compound have not been fully elucidated.
Enantioselective Aspects of Olfactory Response
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-cyclamen aldehyde. mdpi.com The human olfactory system can distinguish between these enantiomers, perceiving them as having distinct odors. The (R)-(-)-enantiomer is described as having a cyclamen-like, green, and floral scent. leffingwell.com In contrast, the odor of the (+)-enantiomer has also been characterized, with some studies noting differences in perception between the two forms. leffingwell.com This enantioselective perception underscores the highly specific nature of the interaction between the odorant molecule and the chiral environment of the olfactory receptor binding site.
Pharmacological Property Elucidation
Beyond its role in olfaction, research has begun to explore the pharmacological potential of this compound, primarily through the investigation of its derivatives. These studies suggest that the core structure of this compound can serve as a scaffold for the development of novel therapeutic agents.
Anti-inflammatory and Analgesic Effects
While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on its derivatives has shown promising results. A study on newly synthesized (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, derived from this compound, demonstrated significant anti-inflammatory and analgesic activities. In vivo experiments on these derivatives showed a notable reduction in carrageenan-induced paw edema in rats, a common model for acute inflammation. Furthermore, these compounds exhibited analgesic effects in various pain models. The proposed mechanism for these effects involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
| Compound Derivative | In Vivo Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity |
| FM10 | 64.92% at 75 mg/kg (4th hour) | Significant |
| FM12 | Not specified | Significant |
Cardioprotective and Hepatoprotective Mechanisms
Investigations into a succinimide (B58015) derivative of this compound, namely (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5), have revealed significant cardioprotective and hepatoprotective effects. In a study using a rat model of 5-fluorouracil-induced cardiotoxicity, treatment with this derivative led to a significant reduction in key cardiac biomarkers. The proposed cardioprotective mechanism involves the blocking of calcium channels, leading to vasodilation and improved blood flow. Docking studies also indicated a good affinity for beta-2 adrenergic receptors, which play a role in vasodilation.
The same study also demonstrated hepatoprotective effects in the context of 5-fluorouracil-induced toxicity. Treatment with the succ-5 derivative resulted in a significant reduction in elevated liver enzymes.
Below are tables summarizing the effects of the succ-5 derivative on cardiac and liver biomarkers:
Table 1: Cardioprotective Effects of a this compound Derivative (succ-5) on Cardiac Biomarkers in a Rat Model
| Treatment Group | CK-MB (U/L) | cTnI (ng/ml) | LDH (U/L) |
| Control | 18.33 | 0.0293 | 391.2 |
| 5-FU (Toxic Control) | Not specified | 1.996 | 1061 |
| succ-5 (5 mg/kg) | 18.33 | 0.7213 | 879 |
| succ-5 (10 mg/kg) | 13.50 | 0.0365 | 288.2 |
Table 2: Hepatoprotective Effects of a this compound Derivative (succ-5) on Liver Enzymes in a Rat Model
| Treatment Group | ALP (U/L) | AST (U/L) | ALT (U/L) |
| Control | 35.51 | Not specified | Not specified |
| 5-FU (Toxic Control) | 40.83 | 37.56 | 52.57 |
| succ-5 (5 mg/kg) | 31.23 | 25.50 | 38.17 |
| succ-5 (10 mg/kg) | 24.02 | 24.08 | 29.16 |
Lipid-Lowering Effects and Oxidative Stress Modulation
Currently, there is a lack of specific scientific literature detailing the lipid-lowering effects or the direct role of this compound in modulating oxidative stress. Research has not yet established a mechanistic link between this compound and lipid peroxidation or high-density lipids. It has been hypothesized that the Coenzyme A (CoA) conjugates of benzoic acid metabolites, which can be formed from related aromatic aldehydes, may play a role in affecting lipid metabolism oup.com. However, direct evidence for this compound is not available.
Detailed studies on the specific interaction of this compound with lipid peroxidation processes and its influence on high-density lipoprotein (HDL) levels and function are not present in the current body of scientific research.
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of this compound and its biological activity is a key area of investigation, particularly concerning its metabolic activation into potentially toxic metabolites.
Influence of Structural Modifications on Biological Efficacy
The biological efficacy and toxicological profile of p-alkyl-phenylpropanal derivatives are significantly influenced by their molecular structure, which dictates their metabolic fate. Research has shown that the formation of benzoic acid metabolites is a critical step leading to potential toxicity oup.com.
A key structural modification involves the introduction of a methyl group at the ortho position of the phenyl ring. This modification provides steric hindrance that can disrupt the metabolic pathway responsible for the formation of benzoic acid derivatives. For instance, a derivative of a related compound containing an o-methyl substituent, 3-(4-isobutyl-2-methylphenyl)propanal, was found not to form the corresponding benzoic acid metabolite, a pathway that is linked to the adverse effects of similar aldehydes oup.com. This highlights that specific structural changes can be strategically employed to design safer fragrance chemicals by blocking pathways that lead to toxic metabolites.
Comparative Analysis with Structurally Related Aldehydes
Comparing this compound with structurally similar aldehydes provides valuable insights into how minor chemical modifications can lead to significant differences in biological and toxicological profiles. The primary point of comparison often revolves around the metabolic conversion to benzoic acid derivatives and their subsequent effects.
For example, 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial) was shown to cause adverse effects in male rats, which was hypothesized to be linked to its metabolism to p-tert-butylbenzoic acid and the subsequent formation of Coenzyme A (CoA) conjugates that may interfere with lipid metabolism oup.com. In contrast, 3-(4-isobutyl-2-methylphenyl)propanal (Nympheal®) was developed as a non-toxic alternative. The presence of the methyl group adjacent to the alkyl side chain is believed to sterically disrupt the metabolic pathway that leads to the formation of a benzoic acid metabolite, thus mitigating the toxicity oup.com.
| Compound Name | Key Structural Feature | Metabolism to Benzoic Acid Derivative | Associated Biological Effect |
|---|---|---|---|
| 3-(4-tert-butylphenyl)-2-methylpropanal | para-tert-butyl group | Yes (p-tert-butylbenzoic acid) | Adverse reproductive effects in male rats oup.com |
| This compound | para-isopropyl group | Yes (p-isopropyl-benzoic acid) | Associated with side effects on sperm maturation in rats oup.com |
| 3-(4-isobutyl-2-methylphenyl)propanal | ortho-methyl group | No | Lacks adverse reproductive effects in a 28-day male rat study oup.com |
Metabolic Pathways and Metabolite Profiling
The metabolism of this compound is a crucial determinant of its biological activity. The biotransformation of this compound leads to the formation of specific metabolites that are central to its toxicological profile.
Formation of Benzoic Acid Metabolites (e.g., p-isopropyl-benzoic acid)
In vivo studies have demonstrated that this compound is metabolized to p-isopropyl-benzoic acid (also known as cuminic acid). This metabolic conversion is a key pathway linked to the observed biological effects of the parent compound oup.com. The general metabolic pathway for p-alkyl-phenylpropanals involves the oxidation of the aldehyde group to a carboxylic acid, followed by further oxidation to form the corresponding benzoic acid derivative oup.com.
The formation of these benzoic acid metabolites has been studied in vitro using rat hepatocytes, confirming this metabolic route. It is hypothesized that these benzoic acid metabolites can then form Coenzyme A conjugates, which may interfere with various biochemical processes, including lipid metabolism oup.com.
| Parent Compound | Metabolic Process | Key Metabolite | Potential Subsequent Metabolite |
|---|---|---|---|
| This compound | Oxidation | p-isopropyl-benzoic acid | p-isopropyl-benzoyl CoA conjugate oup.com |
Coenzyme A Conjugate Formation and Accumulation
A critical step in the metabolism of many xenobiotics is their conjugation with coenzyme A (CoA), a process that can lead to the formation of reactive thioester intermediates. While direct studies on this compound are limited, research on the structurally analogous compound, cyclamen aldehyde, provides significant insights. The primary metabolite of cyclamen aldehyde is p-isopropylbenzoic acid (p-iPBA). In vivo studies have demonstrated that p-iPBA can be conjugated with coenzyme A to form p-iPBA-CoA mdpi.com.
This conjugation is a key mechanistic step linked to observed toxicity in certain species. The formation of p-iPBA-CoA and its subsequent accumulation in tissues, particularly the liver and testes, is considered a significant indicator of potential reproductive toxicity in male rats mdpi.com. The accumulation of such CoA conjugates can interfere with normal lipid metabolism and other essential cellular processes. Given the structural similarity, it is plausible that this compound could undergo a similar metabolic pathway, being oxidized to its corresponding carboxylic acid and subsequently forming a CoA conjugate.
Table 1: Metabolic Analogy for Coenzyme A Conjugation
| Parent Compound | Primary Metabolite | Coenzyme A Conjugate | Implication |
|---|---|---|---|
| Cyclamen aldehyde | p-Isopropylbenzoic acid (p-iPBA) | p-iPBA-CoA | Accumulation linked to reproductive toxicity in rats mdpi.com |
Species-Specific Metabolic Differences and Implications for Toxicity
The metabolic pathways of xenobiotics can vary significantly between different species, leading to diverse toxicological outcomes. Studies on cyclamen aldehyde have revealed notable species-specific differences in the accumulation of the p-iPBA-CoA conjugate mdpi.com. While this conjugate accumulates to stable levels in plated rat hepatocytes over 22 hours, it does not accumulate in plated rabbit and human hepatocytes mdpi.com. This suggests that rabbits and humans may be less susceptible to the hepatic and testicular toxicity observed in rats that is associated with this metabolic pathway mdpi.com.
These differences are likely due to variations in the activity of enzymes involved in the formation and subsequent metabolism of the CoA conjugate. Such species-specific metabolic handling is a critical factor in assessing the potential risk of a compound to human health. Extrapolating toxicity data from one species to another must be done with caution, considering these potential metabolic divergences. For this compound, it is reasonable to hypothesize that similar species-dependent metabolic profiles may exist, which would have significant implications for its toxicity profile in humans versus other animals.
Table 2: Species-Specific Accumulation of p-iPBA-CoA
| Species | Accumulation in Hepatocytes | Implication for Toxicity |
|---|---|---|
| Rat | Yes mdpi.com | Vulnerable to hepatic and testicular toxicity mdpi.com |
| Rabbit | No mdpi.com | Likely less vulnerable to this specific toxicity pathway mdpi.com |
Metabolic Disruption by Steric Hindrance of Substituents
The molecular structure of a compound, particularly the presence and arrangement of substituents, can significantly influence its metabolism. The term "steric hindrance" refers to the spatial arrangement of atoms or groups at or near a reacting site of a molecule that hinders a reaction. In the case of this compound, the presence of both an α-methyl group and a p-isopropyl group on the phenyl ring can create steric hindrance that may disrupt or alter its metabolic pathways compared to simpler, unsubstituted analogues.
This steric bulk can influence the ability of metabolic enzymes, such as cytochrome P450s and dehydrogenases, to access and act upon the aldehyde functional group. This may slow down the rate of oxidation to the corresponding carboxylic acid, potentially leading to alternative metabolic routes or a different pharmacokinetic profile. For instance, the steric hindrance might favor reduction to the corresponding alcohol over oxidation. A slower metabolic rate could also lead to prolonged exposure to the parent aldehyde, which itself may have different toxicological properties than its metabolites. While specific studies on the steric hindrance effects for this exact molecule are not available, the principle is a fundamental concept in toxicology and pharmacology, suggesting that the substitution pattern of this compound is a key determinant of its biological activity.
Environmental Research Considerations and Impact Studies
Environmental Fate and Degradation Pathways
The environmental journey of 3-(4-Isopropylphenyl)-2-methylpropanal begins with its release into wastewater systems from household and industrial applications. Its subsequent fate is determined by several physical, chemical, and biological processes.
Biodegradation: This is a key process for the removal of organic chemicals from the environment, involving breakdown by microorganisms. givaudan.com While specific, comprehensive studies on the complete biodegradation pathway of this compound in diverse environmental conditions are not extensively detailed in publicly available literature, information from manufacturers indicates that it is considered inherently biodegradable. researchgate.net The biodegradability is typically assessed using standardized OECD test methods. givaudan.com For a substance to be classified as "readily biodegradable," it must achieve greater than 60% degradation within a 28-day period and pass the 10-day window criterion. givaudan.com
Persistence and Bioaccumulation: According to Environment Canada, this compound is not suspected to be persistent or bioaccumulative. ewg.org Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which it builds up in organisms. The compound's Log P value of 3.4 suggests a moderate potential for bioaccumulation; however, its susceptibility to degradation likely mitigates this risk. scentree.co
Ecotoxicity: The compound is classified as harmful or toxic to aquatic life, with potential for long-term adverse effects in the aquatic environment. thegoodscentscompany.comdirectpcw.com This highlights the importance of minimizing its release into waterways.
Environmental Profile of this compound
| Environmental Aspect | Finding/Data | Reference |
|---|---|---|
| Biodegradability | Considered inherently biodegradable. | researchgate.net |
| Persistence | Not suspected to be persistent in the environment. | ewg.org |
| Bioaccumulation Potential | Not suspected to be bioaccumulative. (Log P: 3.4) | ewg.orgscentree.co |
| Aquatic Toxicity | Harmful/Toxic to aquatic organisms with long-lasting effects. | thegoodscentscompany.comdirectpcw.com |
Strategies for Environmental Impact Mitigation through Proper Disposal
Given its classification as hazardous to the aquatic environment, managing the disposal of this compound is crucial to mitigate its ecological impact. directpcw.com Strategies focus on proper waste management at both industrial and consumer levels.
Industrial Waste Management: Manufacturing facilities that synthesize or use this aldehyde must treat their wastewater to remove the compound before discharge. Common methods for treating wastewater containing aldehydes include:
Oxidation Methods: Advanced oxidation processes (AOPs) can effectively break down aldehyde compounds into less harmful substances. slchemtech.com These methods include ozonation, photocatalytic oxidation, and treatment with reagents like hydrogen peroxide. slchemtech.com
Biochemical Treatment: This method utilizes microorganisms to metabolize and decompose the aldehyde. slchemtech.com While effective for low concentrations, high concentrations of aldehydes can be toxic to the microbes, necessitating pre-treatment. slchemtech.com
Blow-off Method (Stripping): For volatile aldehydes, steam can be used to strip the compound from wastewater, reducing the load for subsequent biochemical treatments. slchemtech.com
Consumer-Level Disposal: Consumers contribute to the environmental load of fragrance chemicals through the use of personal care and cleaning products. envynature.org Mitigation strategies at this level involve:
Proper Disposal of Unused Products: Consumers should not dispose of products containing this chemical by pouring them down the drain in large quantities. envynature.org Instead, they should follow local regulations for household chemical waste disposal. cornell.edu
Avoiding Overuse: Using products as intended and avoiding excessive application can help reduce the amount of the chemical entering the environment. mairfragrance.com
Regulations and guidelines from bodies like the International Fragrance Association (IFRA) restrict the use of certain fragrance ingredients to minimize potential environmental and health impacts. scentree.co Adherence to these guidelines by manufacturers is a key component of environmental stewardship.
Disposal and Mitigation Strategies
| Strategy | Description | Applicability |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Chemical treatment (e.g., ozonation, H₂O₂) to degrade the compound in wastewater. slchemtech.com | Industrial |
| Biochemical Treatment | Use of microorganisms to break down the aldehyde in wastewater. slchemtech.com | Industrial |
| Adherence to Local Disposal Regulations | Following municipal guidelines for disposing of unused consumer products containing chemicals. cornell.edu | Consumer |
| Product Choice | Selecting products with sustainable and biodegradable ingredients to reduce environmental load. envynature.org | Consumer |
Future Research Directions and Translational Perspectives
Exploration of Additional Biological Activities and Therapeutic Potential
While 3-(4-isopropylphenyl)-2-methylpropanal is not itself a therapeutic agent, its chemical structure serves as a valuable starting point, or scaffold, for the synthesis of novel bioactive molecules. Its aldehyde functional group and substituted phenyl ring are amenable to various chemical modifications, allowing for the creation of derivatives with potential pharmacological activities.
A notable area of research is its use as a precursor in the synthesis of compounds with anti-inflammatory and analgesic properties. nih.govresearchgate.net A study detailed the use of this compound as a starting reagent in a Michael addition reaction to produce a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues. nih.govresearchgate.net Several of these synthesized derivatives demonstrated potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain. nih.gov
Future research should expand on these findings by:
Synthesizing a broader library of derivatives to establish a more comprehensive structure-activity relationship (SAR).
Screening these new chemical entities against other relevant biological targets, such as ion channels or G protein-coupled receptors, to uncover novel therapeutic applications.
Investigating the potential for derivatives to act as neuroprotective agents, given that inflammation is a key component of many neurodegenerative diseases. nih.gov
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
|---|---|---|---|
| FM10 | 17.8 ± 0.98 | 0.69 ± 0.05 | 19.6 ± 1.02 |
| FM12 | 46.6 ± 2.12 | 0.18 ± 0.01 | 34.2 ± 1.84 |
| Celecoxib (Standard) | 15.5 ± 0.84 | 0.06 ± 0.003 | - |
Development of Advanced Delivery Systems (e.g., Transdermal Systems)
The transdermal route offers a non-invasive method for systemic drug delivery, bypassing first-pass metabolism and potentially improving patient compliance. nih.govmdpi.com A significant challenge in transdermal delivery is overcoming the barrier function of the outermost layer of the skin, the stratum corneum. nih.gov One established strategy is the use of chemical permeation enhancers (CPEs) to reversibly disrupt the stratum corneum's lipid structure, thereby facilitating drug penetration. nih.gov
Terpenes and terpenoids, a class of naturally derived compounds, are well-studied CPEs. nih.gov As this compound is a monoterpenoid, it holds theoretical potential as a permeation enhancer. nih.gov Research on other terpenes like menthol, limonene, and 1,8-cineole has shown they can increase the skin permeability of various drugs by disrupting the highly ordered intercellular lipid lamellae of the stratum corneum. nih.govnih.gov
Future research is warranted to systematically evaluate the efficacy of this compound as a CPE. This would involve:
In vitro permeation studies using Franz diffusion cells to quantify the compound's ability to enhance the flux of model drugs across excised human or animal skin. mdpi.com
Investigating its mechanism of action, potentially through techniques like Fourier-transform infrared (FTIR) spectroscopy, to determine how it alters the molecular structure of skin lipids.
Formulating and testing it within advanced transdermal patches, such as matrix-type or reservoir-type systems, to assess its compatibility and performance in a final dosage form. nih.gov
| Enhancer Class | Examples | Proposed Mechanism of Action |
|---|---|---|
| Terpenes | Menthol, 1,8-Cineole, Limonene | Disruption of intercellular lipid packing in the stratum corneum. nih.govnih.gov |
| Fatty Acids | Oleic Acid, Linolenic Acid | Fluidization of lipid bilayers, creating separate domains that increase permeability. mdpi.com |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Alters protein conformation (keratin) and interacts with lipid headgroups. mdpi.com |
| Alcohols/Glycols | Ethanol, Propylene Glycol | Acts as a solvent, increasing drug solubility within the skin; lipid extraction. nih.gov |
Further In Vitro and In Vivo Toxicological Assessments
As a widely used fragrance ingredient, this compound has been subject to safety assessments by bodies such as the Research Institute for Fragrance Materials (RIFM). cloudfront.netnih.gov These evaluations typically focus on endpoints relevant to topical application in consumer products, such as skin sensitization. However, if the compound is to be considered for new applications, such as a permeation enhancer in transdermal drug delivery systems where systemic exposure might be increased, a more extensive toxicological evaluation is necessary.
Future toxicological research should be directed toward understanding its effects beyond the skin. A tiered approach to assessment is recommended, moving from computational and in vitro models to more complex in vivo studies. Key areas for future investigation include:
Systemic Toxicity: Sub-chronic repeated dose toxicity studies (e.g., 28-day or 90-day studies) via a relevant route of administration to identify any potential target organ toxicity.
Genotoxicity: A standard battery of tests to assess the potential for DNA damage and mutagenesis.
Metabolic Profiling: Studies to understand the biotransformation of the compound in vivo, identifying major metabolites and their clearance pathways.
Reproductive and Developmental Toxicity: If systemic exposure is significant, assessments may be required to ensure no adverse effects on reproductive function or fetal development.
| Assessment Area | Example Methodologies | Rationale for Future Research |
|---|---|---|
| Systemic Toxicity (Repeated Dose) | OECD Test Guideline 407 (28-day) or 408 (90-day) oral/dermal toxicity studies in rodents. | To evaluate potential cumulative effects and identify target organs following prolonged exposure, relevant for transdermal systems. |
| Genotoxicity | Ames test (bacterial reverse mutation), in vitro micronucleus test, in vivo comet assay. | To assess the potential to induce genetic mutations or chromosomal damage, a critical safety endpoint. |
| Metabolism and Pharmacokinetics | In vivo studies in animal models with metabolite identification using LC-MS/MS. | To understand absorption, distribution, metabolism, and excretion (ADME) profiles and identify potentially active or toxic metabolites. |
| Developmental and Reproductive Toxicity (DART) | OECD Test Guideline 414 (Prenatal Developmental Toxicity) and 416 (Two-Generation Reproduction Toxicity). | To ensure the absence of adverse effects on fertility, pregnancy, and offspring development. |
Application of Advanced Omics Technologies in Mechanistic Research
Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, high-throughput tools for obtaining a systems-level understanding of biological processes. nih.gov Applying these technologies to research on this compound could provide unprecedented insight into its mechanisms of action, both in its potential role as a skin permeation enhancer and in its interaction with biological systems more broadly.
Proteomics: The study of the entire protein complement of a cell or tissue. Mass spectrometry-based proteomics could be used to analyze skin samples treated with the compound. frontiersin.orgresearchgate.net This could reveal changes in the expression of key structural proteins (e.g., keratins, filaggrin) or enzymes involved in lipid synthesis within the epidermis, providing a detailed molecular picture of its permeation-enhancing mechanism. nih.gov
Transcriptomics: The analysis of all RNA transcripts in a sample. RNA-sequencing of skin cells exposed to the compound could identify changes in gene expression, highlighting the cellular pathways that are activated or suppressed in response to treatment. mdpi.com
Metabolomics: The global profiling of small molecule metabolites. nih.gov Untargeted metabolomics could be used to track the metabolic fate of this compound in skin or liver cell models, identifying its biotransformation products. It could also reveal broader changes in the cellular metabolome, pointing to effects on energy metabolism or signaling pathways.
| Omics Technology | Potential Research Question | Example Approach |
|---|---|---|
| Proteomics | How does the compound alter the protein landscape of the stratum corneum to enhance permeability? | Use of skin tape stripping followed by LC-MS/MS to quantify changes in intercellular structural proteins and lipid-processing enzymes. nih.gov |
| Transcriptomics | Which signaling pathways are modulated in keratinocytes upon exposure to the compound? | RNA-sequencing of cultured human keratinocytes treated with the compound to identify differentially expressed genes related to skin barrier function, inflammation, or stress responses. mdpi.com |
| Metabolomics | What are the primary metabolic products of the compound in skin, and how does it affect endogenous skin metabolites? | LC-MS-based untargeted metabolomic analysis of 3D skin models or skin explants to identify biotransformation products and map perturbations in pathways like the urea (B33335) cycle or ceramide synthesis. nih.gov |
Q & A
Q. What are the established synthetic routes for 3-(4-isopropylphenyl)-2-methylpropanal, and how can reaction conditions be optimized for yield and purity?
Cyclamenaldehyde is typically synthesized via Claisen-Schmidt condensation or microwave-assisted methods. For instance, halogen-substituted analogs have been prepared using 4-isopropylbenzaldehyde and ketones under microwave irradiation (80°C, 700 W, 6 min), achieving efficient coupling . Optimization involves adjusting irradiation time, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing cyclamenaldehyde and its derivatives?
UV-Vis spectroscopy (200–400 nm range) is used to assess electronic transitions in conjugated systems, as demonstrated for halogenated chalcone derivatives . Complementary techniques include:
- NMR : To confirm regiochemistry (e.g., aromatic proton splitting patterns in H NMR).
- Mass spectrometry : For molecular weight validation and fragmentation analysis.
- IR spectroscopy : To identify aldehyde (C=O stretch ~1720 cm) and aromatic C-H stretches.
Q. What safety protocols are essential when handling cyclamenaldehyde in laboratory settings?
Cyclamenaldehyde is a skin irritant (R38) and harmful to aquatic life (H412). Key safety measures include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Proper disposal via approved hazardous waste channels to mitigate environmental impact .
Advanced Research Questions
Q. How can computational modeling (e.g., AM1, DFT) predict structure-odor relationships in cyclamenaldehyde analogs?
Conformational analysis using AM1 semi-empirical methods has been applied to identify bioactive conformers of lily-of-the-valley odorants. Key steps:
Q. What experimental strategies resolve contradictions in reported cytotoxic activities of cyclamenaldehyde derivatives?
Discrepancies in cytotoxicity data (e.g., IC variations) may arise from differences in cell lines or assay conditions. Methodological solutions include:
Q. How can regioselective functionalization of cyclamenaldehyde be achieved to explore structure-activity relationships?
Directed ortho-metalation (DoM) or palladium-catalyzed cross-coupling can introduce substituents at specific positions. For example:
Q. What in vitro assays are suitable for evaluating cyclamenaldehyde’s interaction with olfactory receptors?
Heterologous expression systems (e.g., HEK293 cells transfected with human OR5) combined with calcium imaging or cAMP assays can quantify receptor activation. Submicromolar concentrations of cyclamenaldehyde analogs have elicited measurable second-messenger responses, providing a template for dose-response studies .
Methodological Considerations
- Synthesis Optimization : Compare microwave-assisted vs. traditional thermal methods for reaction efficiency .
- Computational Workflow : Combine molecular docking (e.g., AutoDock) with molecular dynamics simulations to refine odorant-receptor binding hypotheses .
- Environmental Impact : Assess biodegradation pathways using OECD 301B guidelines to address H412 concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
